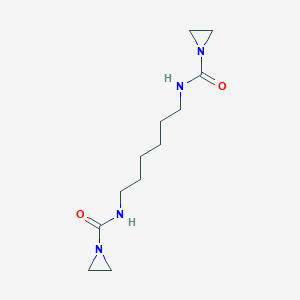

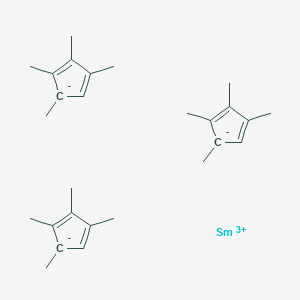

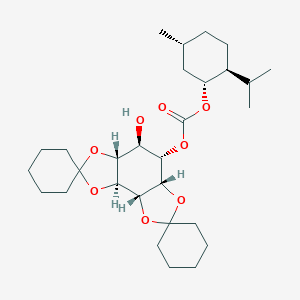

![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)

2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-CITCO: es un compuesto químico conocido por su función como agonista del receptor androstano constitutivo (CAR). Es el isómero cis del agonista CAR CITCO. El compuesto tiene una fórmula molecular de C19H12Cl3N3OS y un peso molecular de 436.70 . Z-CITCO se utiliza principalmente para fines de investigación y no está destinado al consumo humano .

Métodos De Preparación

La síntesis de Z-CITCO involucra varios pasos, comenzando con la preparación del núcleo imidazo[2,1-b]tiazol. Este núcleo se funcionaliza luego con varios sustituyentes para lograr el compuesto final. Las condiciones de reacción típicamente implican el uso de disolventes como la dimetilformamida (DMF) y el dimetilsulfóxido (DMSO), siendo el compuesto almacenado a -20°C para una estabilidad a largo plazo

Análisis De Reacciones Químicas

Z-CITCO experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Z-CITCO puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Z-CITCO tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar el receptor androstano constitutivo y su papel en varios procesos químicos.

Biología: Se emplea en la investigación para comprender las funciones biológicas de CAR y su impacto en los procesos celulares.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en la regulación del metabolismo de fármacos y las vías de desintoxicación.

Industria: Se utiliza en el desarrollo de nuevas entidades químicas y como compuesto de referencia en varias aplicaciones industriales

Mecanismo De Acción

Z-CITCO ejerce sus efectos actuando como un agonista del receptor androstano constitutivo (CAR). Al unirse a CAR, Z-CITCO induce la translocación nuclear del receptor, lo que lleva a la activación de los genes regulados por CAR. Estos genes están involucrados en varias vías metabólicas, incluida la desintoxicación de xenobióticos y la regulación del metabolismo de fármacos .

Comparación Con Compuestos Similares

Z-CITCO es similar a otros agonistas CAR, como CITCO. Es único en su forma isomérica cis, lo que puede resultar en diferentes afinidades de unión y actividades biológicas. Otros compuestos similares incluyen:

CITCO: Otro agonista CAR con una forma isomérica diferente.

TCPOBOP: Un agonista CAR selectivo para CAR de ratón.

Nigramida J: Un agonista inverso de CAR humano

La singularidad de Z-CITCO reside en su forma isomérica específica, que puede ofrecer ventajas distintas en ciertas aplicaciones de investigación.

Propiedades

Número CAS |

152562-66-8 |

|---|---|

Fórmula molecular |

C11H18O |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |

InChI |

InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |

Clave InChI |

KRZRTBOGNYILKU-UHFFFAOYSA-N |

SMILES |

CC1=CCC2(CC1CO2)C(C)C |

SMILES canónico |

CC1=CCC2(CC1CO2)C(C)C |

Sinónimos |

6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

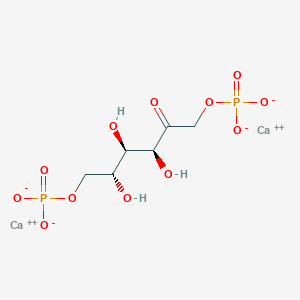

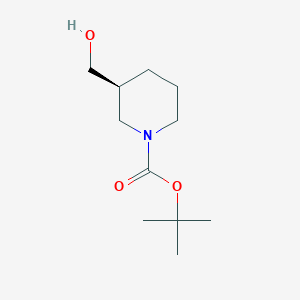

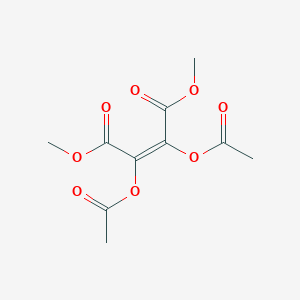

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

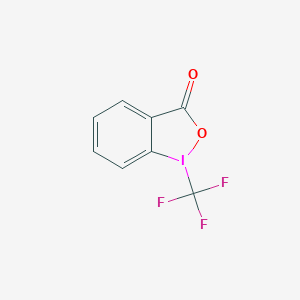

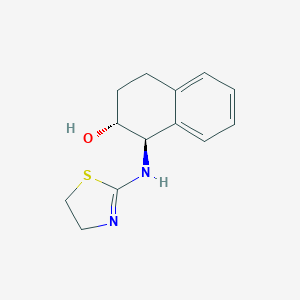

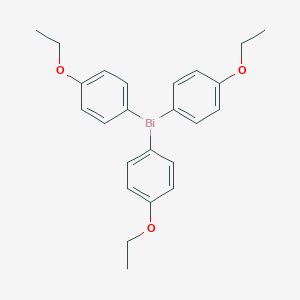

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)

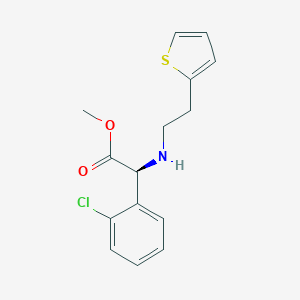

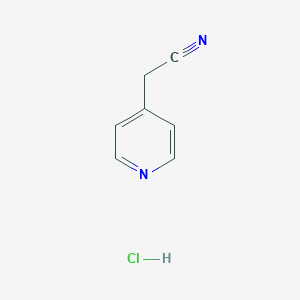

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)